Welcome to the BenchChem Online Store!
molecular formula C8H14N2 B8325991 1-(2,2-dimethyl-propyl)-1H-pyrazole

1-(2,2-dimethyl-propyl)-1H-pyrazole

Cat. No. B8325991
M. Wt: 138.21 g/mol
InChI Key: XKCBZOLQCZMTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093406B2

Procedure details

A flask charged with anhydrous DMF (400 mL) was cooled to 0° C., to which phosphorous oxychloride (114 g, 0.74 mol) was added dropwise, and the temperature was kept below 10° C. The stirring was continued for 1 h and it was allowed to rise to room temperature. Then it was cooled to 0° C. again, and a solution of 1-(2,2-dimethyl-propyl)-1H-pyrazole (51.1 g, 0.37 mol, CAS registry 725746-83-8) in DMF (100 mL) was added dropwise. Then it was heated to 100° C. overnight. After cooling, the reaction was quenched by slow addition of cold water, and it was neutralized with aqueous NaHCO3 solution and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. The resulting residue was purified by column chromatograph on silicagel (petroleum ether-EtOAc 10:1) to give the title compound as light yellow oil: ESIMS [M+H]+=167; 1H NMR (400 MHz, DMSO-d6): δ 9.80 (s, 1H), 8.42 (s, 1H), 7.98 (s, 1H), 3.99 (s, 2H), 0.90 (s, 9H).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]([CH3:15])([CH3:14])[CH2:8][N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1.CN([CH:19]=[O:20])C>>[CH3:6][C:7]([CH3:15])([CH3:14])[CH2:8][N:9]1[CH:13]=[C:12]([CH:19]=[O:20])[CH:11]=[N:10]1

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
51.1 g
Type
reactant
Smiles
CC(CN1N=CC=C1)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then it was heated to 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by slow addition of cold water, and it
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatograph on silicagel (petroleum ether-EtOAc 10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CN1N=CC(=C1)C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.